molecular formula C9H9NO2 B1361148 4-Methoxyoxindole CAS No. 7699-17-4

4-Methoxyoxindole

Cat. No. B1361148
CAS RN: 7699-17-4
M. Wt: 163.17 g/mol
InChI Key: WINOEVFNWAEXIF-UHFFFAOYSA-N
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Description

4-Methoxyoxindole is a compound with the molecular formula C9H9NO2 . It is also known by other synonyms such as 4-Methoxyindolin-2-one, 4-Methoxy-2-indolinone, and 4-methoxy-1,3-dihydroindol-2-one . It is used as a reagent in the preparation of GABA analogs, chemotherapeutic agents, HIV1 integrase inhibitors, and INSTIs .


Synthesis Analysis

4-Methoxyindole is used in a variety of preparation procedures. It is a reactant involved in the synthesis of GABA analogs, HIV-1 integrase inhibitors, anticancer agents, sodium-dependent glucose co-transporter 2 (SGLT2) inhibitors, integrase strand-transfer inhibitors (INSTIs), and isomeridianin G .


Molecular Structure Analysis

The molecular weight of 4-Methoxyoxindole is 163.17 g/mol . The IUPAC name is 4-methoxy-1,3-dihydroindol-2-one . The InChI is InChI=1S/C9H9NO2/c1-12-8-4-2-3-7-6 (8)5-9 (11)10-7/h2-4H,5H2,1H3, (H,10,11) .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Methoxyoxindole are not detailed in the search results, indole derivatives, in general, have been shown to be involved in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Methoxyoxindole include a molecular weight of 163.17 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 1 . The exact mass is 163.063328530 g/mol .

Scientific Research Applications

Metabolism and Pharmacokinetics

4-Methoxyoxindole and its isomeric forms are metabolized by various animals, including rats, guinea-pigs, and rabbits. These compounds undergo O-demethylation and hydroxylation to form phenolic metabolites. This metabolism is species-dependent, with variations observed in the extent of O-demethylation among different animals (Beckett & Morton, 1966).

Potential Antipsychotic Properties

A study focused on compounds derived from 4-methoxy-1H-isoindole-1,3(2H)-dione, investigating their potential as antipsychotics. These derivatives were examined for their inhibitory properties on phosphodiesterase 10A (PDE10A) and their affinity for serotonin receptors. The most potent compound from this study showed promise in both in vitro safety evaluations and potential antipsychotic properties in behavioral models (Czopek et al., 2020).

Antimicrobial Properties

Research on indole derivatives, including 4-methoxyoxindole variants, has explored their potential as chemotherapeutic agents. Certain 3-acyl-4,7-disubstituted indoles exhibited antimicrobial properties against specific bacterial strains. This indicates a possible role for these compounds in developing new antimicrobial agents (Malesani et al., 1975).

Modulation of Aryl Hydrocarbon Receptor

Methylindoles and methoxyindoles, including 4-methoxyoxindole variants, have been identified as ligands for the human aryl hydrocarbon receptor (AhR). These compounds exhibit varying degrees of agonist, partial agonist, or antagonist activities. This demonstrates their potential in modulating AhR, which could have implications in developing therapeutics targeting this receptor (Štěpánková et al., 2018).

Photocleavage Properties

Studies on 1-acyl-7-nitroindolines, which can include methoxyoxindole variants, have shown that these compounds are useful as photolabile precursors of carboxylic acids. The efficiency of photocleavage is influenced by the presence of electron-donating substituents, like methoxy groups. This research is relevant for applications where controlled release of substances through light activation is desired (Papageorgiou & Corrie, 2000).

Corrosion Inhibition

A study on 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, which bears a structural resemblance to 4-methoxyoxindole, demonstrated its efficacy as a corrosion inhibitor for mild steel in hydrochloric acid medium. This research suggests potential applications of methoxyoxindole derivatives in materials science, particularly in corrosion control (Bentiss et al., 2009).

Inhibition of Tubulin Polymerization

Methoxy-substituted 3-formyl-2-phenylindoles, including 4-methoxyoxindole derivatives, have been found to inhibit tubulin polymerization, a mechanism critical in the development of anticancer agents. These compounds disrupt microtubule assembly, indicating their potential in cancer therapy (Gastpar et al., 1998).

Future Directions

While specific future directions for 4-Methoxyoxindole are not detailed in the search results, it’s worth noting that indole-based pharmaceuticals constitute a very important class of therapeutic molecules and are likely to replace many existing pharmaceuticals in the future .

properties

IUPAC Name

4-methoxy-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-12-8-4-2-3-7-6(8)5-9(11)10-7/h2-4H,5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WINOEVFNWAEXIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20344332
Record name 4-Methoxyoxindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxyoxindole

CAS RN

7699-17-4
Record name 4-Methoxyoxindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methoxy-2-indolinone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Hydrazine monohydrate (265 mL, 5.46 mol) is added to a flask containing 4-methoxyisatin (484.26 g, 2.73 mol), sodium acetate (22.31 g, 0.27 mol) and dimethylformamide (2.4 L). The temperature rose from 19.2° C. to 31.9° C. within 5 minutes, and when the exotherm had ceased the solution is further heated to 110° C. over 40 minutes. Vigorous off-gassing is observed, and the temperature rose above the set point slowly. After 30 minutes the temperature stabilized at 110° C. and the gas evolution tapered off. The solution is kept at 110° C. for 40.5 hours at which point the heating mantle is removed and the solution is allowed to cool. At 40° C., the solution is seeded with 100 mg of 4-methoxyindole, and the contents are cooled to 17° C. with an ice bath. The resulting mixture is poured into water (6.2 L) which had been pre-cooled to 6° C. The flask is rinsed with water (600 mL), and the thick slurry is cooled to 4° C. before being filtered through polypropylene. The filter cake is rinsed with water (3×1.5 L) and the solid is dried in a 50° C. vacuum oven to provide 353 g of 4-methoxyindolin-2-one.
Quantity
265 mL
Type
reactant
Reaction Step One
Quantity
484.26 g
Type
reactant
Reaction Step Two
Quantity
22.31 g
Type
reactant
Reaction Step Two
Quantity
2.4 L
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 2-methoxy-6-nitrophenylacetic acid (31 g, 150 mmol), and 3.0 g of 10% palladium on carbon in 200 mL of glacial acetic acid was stirred under an atmosphere of H2 gas until uptake ceased. The catalyst was filtered and the solvent evaporated in vacuo. The crude product was crystallized from methanol to give 9.0 g of the title compound.
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Methoxyoxindole
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Citations

For This Compound
19
Citations
AH Beckett, RW Daisley, J Walker - Tetrahedron, 1968 - Elsevier
A series of oxindole derivatives substituted in the aromatic ring and their N-Me homologues has been prepared. The effects of position and nature of substituents on the IR, NMR and UV …
Number of citations: 126 www.sciencedirect.com
AH Beckett, DM Morton - Journal of Pharmacy and …, 1966 - academic.oup.com
… during the incubation of 4methoxyoxindole with rabbit liver … after the incubation of 4-methoxyoxindole with rat liver slices, … did not increase the 0-demethylation of 4-methoxyoxindole. …
Number of citations: 3 academic.oup.com
FC Stevens, WE Bloomquist, AG Borel… - Bioorganic & medicinal …, 2007 - Elsevier
… In order to introduce substituents at the 3-position of the oxindole, 4-methoxyoxindole (2, … 4-Methoxyoxindole (2) was converted to the 3-isopropylidine substituted compound (9) by …
Number of citations: 54 www.sciencedirect.com
TG Dekker, TD Fourie, E Matthee, FO Snyckers - Phytochemistry, 1987 - Elsevier
AN OXINDOLE FROM THE ROOTS OF CAPPARlS TOMENTOSA* Page 1 short Reports 1845 This represents the 6rst example ofa pyrrolidin*flavonol. So far four flavonoid alkaloids …
Number of citations: 32 www.sciencedirect.com
JW Cook, JD Loudon, P McCloskey - Journal of the Chemical Society …, 1952 - pubs.rsc.org
… Catalytic reduction of this acid was accompanied by cyclisation of the intermediate aminoacid with formation of 4-methoxyoxindole (VI; R = H) and methylation then yielded 4-methoxy-1-…
Number of citations: 17 pubs.rsc.org
H Schraudolf - Phytochemistry, 1989 - Elsevier
The occurrence of glucobrassicin, neoglucobrassicin and 4-methoxy-glucobrassicin in roots of Capparis spinosa is demonstrated by HPLC and mass spectral methods, and discussed …
Number of citations: 38 www.sciencedirect.com
A Villalobos, TW Butler, DS Chapin… - Journal of medicinal …, 1995 - ACS Publications
… Attempts to carry out Friedel—Crafts acylation on 4-methoxyoxindole as described above for 3a,c only resulted in isolation of the undesired pora-acetylated isomer. Compound 13 was …
Number of citations: 56 pubs.acs.org
S Gebrehiwot, KK Chaithanya - Drug Invent Today, 2020 - researchgate.net
… [3] In another study[31] isolated from the roots and oxindole (2) which was identified as 3-hydroxy-3- methyl-4-methoxyoxindole from the roots have been reported [Figure 1]. As part of a …
Number of citations: 3 www.researchgate.net
E Kókai, G Simig, B Volk - Molecules, 2016 - mdpi.com
The paper provides a comprehensive review of the base-catalysed C3-alkylation of N-unprotected-3-monosubstituted oxindoles. Based on a few, non-systematic studies described in …
Number of citations: 6 www.mdpi.com
O Akoto, IV Oppong, I Addae-Mensah, R Waibel… - 2008 - researchgate.net
In this study, chemical investigation of the constituents of the roots of Capparis tomentosa was carried out. C. tomentosa is a medicinal plant used extensively for the treatment of various …
Number of citations: 11 www.researchgate.net

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